6-Fluoro-2-(4-trifluoromethylphenyl)benzoic acid
Overview
Description
6-Fluoro-2-(4-trifluoromethylphenyl)benzoic acid is a chemical compound with the linear formula C14H8F4O2 . It is a substituted benzoic acid derivative .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid core with fluorine and trifluoromethyl substituents. The molecular weight is 284.21 . The IUPAC name is 3-fluoro-4’-(trifluoromethyl)[1,1’-biphenyl]-2-carboxylic acid .Physical and Chemical Properties Analysis
This compound has a molecular weight of 284.21 . More specific physical and chemical properties such as melting point, boiling point, solubility, and others are not provided in the available resources.Scientific Research Applications
Synthesis Techniques
- Synthesis of Fluoronaphthoic Acids : Research on the synthesis of fluoronaphthoic acids, which includes compounds similar to 6-fluoro-2-(4-trifluoromethylphenyl)benzoic acid, shows the potential of these compounds in the development of biologically active molecules. Electrophilic fluorination techniques are often used to obtain these fluorinated acids, demonstrating their importance in the synthesis of structurally unique and biologically relevant compounds (Tagat et al., 2002).
Applications in Antibacterial Agents
- Development of Antibacterial Compounds : Fluorinated benzoic acids, including derivatives similar to this compound, have been utilized in the synthesis of new antibacterial agents. These compounds exhibit promising antibacterial activity, highlighting their potential in pharmaceutical applications (Holla, Bhat, & Shetty, 2003).
Magnetic Properties in Cobalt Clusters
- Magnetic Interaction Studies : Fluorinated benzoic acids are employed in the study of magnetic properties of cobalt clusters. Such research provides insights into the magnetic interactions at the molecular level, and compounds like this compound play a crucial role in this field (Li et al., 2014).
Fluorescence Probes Development
- Creation of Fluorescence Probes : Research into the development of novel fluorescence probes employs fluorinated benzoic acids. These probes are designed to detect reactive oxygen species, showcasing the application of such compounds in biological and chemical sensing technologies (Setsukinai et al., 2003).
Herbicides Activity and Selectivity
- Herbicide Development : The introduction of fluorine atoms into compounds similar to this compound has led to significant changes in herbicidal properties. This research is crucial in the development of more effective and selective herbicides (Hamprecht, Würzer, & Witschel, 2004).
PET Imaging Development
- PET Imaging Agents : The synthesis of fluorine-18-labeled compounds for PET imaging utilizes fluorinated benzoic acids. These compounds are significant in medical imaging, particularly in detecting and diagnosing various diseases (Wang et al., 2014).
Anticancer Drug Synthesis
- Anticancer Drug Development : Fluorinated benzoic acids, similar to this compound, are used in the synthesis of anticancer drugs. Their incorporation into new compounds shows promise in developing treatments for various cancers (Chowrasia et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-fluoro-6-[4-(trifluoromethyl)phenyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-11-3-1-2-10(12(11)13(19)20)8-4-6-9(7-5-8)14(16,17)18/h1-7H,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFNUHNAYZPMGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)C2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691166 | |
Record name | 3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70691166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261824-90-1 | |
Record name | 3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70691166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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